4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride is a complex heterocyclic compound belonging to the pyrrolopyrimidine family. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry for its potential therapeutic applications. The structural framework of this compound supports various interactions with biological targets, making it a candidate for further research in drug development.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic and medicinal chemistry. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in pharmaceutical research.
The compound is classified as a heterocyclic organic compound, specifically a pyrrolopyrimidine derivative. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s), which in this case include nitrogen and carbon.
The synthesis of 4H-Pyrrolo(3,2-d)pyrimidin-4-one derivatives generally involves multi-step organic reactions. A common approach includes the use of starting materials such as 2,6-diaminopyrimidine and thienylmethyl halides under specific reaction conditions.
The molecular structure of 4H-Pyrrolo(3,2-d)pyrimidin-4-one features a fused ring system that includes both pyrrole and pyrimidine components. The presence of amino groups at positions 2 and 6 enhances its reactivity and potential for forming hydrogen bonds with biological targets.
4H-Pyrrolo(3,2-d)pyrimidin-4-one can undergo several types of chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions that promote the desired transformations, such as temperature control or solvent selection.
The mechanism of action for 4H-Pyrrolo(3,2-d)pyrimidin-4-one involves its interaction with biological macromolecules:
Data from biological assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent.
Relevant data from studies indicate that the compound maintains stability across a range of pH levels, making it suitable for various applications.
4H-Pyrrolo(3,2-d)pyrimidin-4-one has several scientific uses:
Pyrrolo[3,2-d]pyrimidin-4-one derivatives represent a class of nitrogen-rich bicyclic heterocycles characterized by a fused pyrrole and pyrimidine ring system. This scaffold serves as a bioisostere of purine nucleobases due to its structural mimicry of the adenine core, enabling targeted interactions with enzymes involved in nucleotide metabolism [1] [3]. The electron-rich nature of the pyrrole ring facilitates π-π stacking interactions within enzyme binding pockets, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors. This dual functionality allows precise molecular recognition in biological systems, particularly in enzymes utilizing purine substrates. The non-planar conformation induced by ring fusion creates distinctive three-dimensional topography that enhances selectivity for target proteins over structurally related kinases [6] [7].
Table 1: Comparative Structural Features of Bioactive Heterocyclic Scaffolds
Heterocyclic System | Ring Fusion | Key Bioactive Positions | Representative Targets |
---|---|---|---|
Pyrrolo[3,2-d]pyrimidin-4-one | Pyrrole[3,2-d]pyrimidine | N1, C2, C6, C7 | PNP, Kinases |
Pyrazolo[3,4-d]pyrimidine | Pyrazole[3,4-d]pyrimidine | C3, N4, C5 | EGFR, Kinases |
Thieno[3,2-d]pyrimidine | Thiophene[3,2-d]pyrimidine | C2, C4, C6 | Tubulin, Kinases |
The medicinal exploration of pyrrolo[3,2-d]pyrimidin-4-ones originated in the late 1980s with PD 119229 (CI-950), identified as a potent competitive inhibitor of purine nucleoside phosphorylase (PNP) with a Ki value of 0.34 μM [1] [3]. This breakthrough compound featured a 2-thienylmethyl group at the N9 position and established the scaffold's potential for immunomodulatory applications. Systematic optimization efforts throughout the early 1990s focused on ring position substitutions, leading to the discovery of the 7-(3-thienylmethyl) analogue CI-972. This compound exhibited enhanced PNP inhibition (Ki = 0.83 μM) and represented a strategic shift from N9 to C7 substitution, improving both potency and cellular selectivity [1] [3]. The transition to C7-substituted derivatives marked a significant milestone in the scaffold's development, as it unlocked improved target specificity while maintaining the core heterocycle's affinity for purine-processing enzymes. These discoveries positioned pyrrolo[3,2-d]pyrimidin-4-ones as privileged structures for T-cell selective immunosuppression, distinct from broader-acting immunomodulators.
The introduction of thienylmethyl substituents at the C7 position exerts profound effects on the bioactivity of pyrrolo[3,2-d]pyrimidin-4-ones. Comparative studies between 2-thienylmethyl and 3-thienylmethyl analogues revealed that the regioisomerism of the thiophene ring significantly influences molecular recognition by PNP [1] [3]. The 3-thienylmethyl configuration in CI-972 enhances hydrophobic contact with a sub-pocket of the PNP active site, contributing to its 2.4-fold greater potency (Ki = 0.83 μM) versus the 2-thienylmethyl analogue (Ki = 2.0 μM). Electronic effects also contribute to this enhancement, as the sulfur atom orientation influences the dipole moment of the thiophene ring, complementing the electrostatic landscape of the binding cavity. Additionally, the methylene linker provides torsional flexibility, allowing the thienyl group to adopt optimal binding conformations while maintaining planarity with the heterocyclic core. This balanced rigidity-flexibility combination enables simultaneous engagement with both the catalytic site and adjacent hydrophobic regions, a feature critical for achieving selective cytotoxicity toward T-lymphoblasts over B-cells [1].
Table 2: Impact of Thienylmethyl Substitution on Biological Activity
Substituent Position | Compound | PNP Inhibition Ki (μM) | MOLT-4 Cytotoxicity IC₅₀ (μM) | MGL-8 Cytotoxicity |
---|---|---|---|---|
7-(3-Thienylmethyl) | CI-972 | 0.83 | 3.0 | Non-toxic |
7-(2-Thienylmethyl) | Analog | 2.0 | >10 | Not reported |
9-(2-Thienylmethyl) | CI-950 | 0.34 | Not reported | Not reported |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7